

Technical Specification & Quality Assurance Guide: 3-Amino-N-(3-chlorophenyl)benzamide

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Compound of Interest

Compound Name: 3-Amino-N-(3-chlorophenyl)benzamide

CAS No.: 115175-22-9

Cat. No.: B037541

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Executive Summary

This technical guide establishes the rigorous purity, quality, and analytical specifications for **3-Amino-N-(3-chlorophenyl)benzamide**, a critical benzanilide scaffold used frequently in medicinal chemistry as a poly(ADP-ribose) polymerase (PARP) inhibitor analog and a privileged structure in kinase and GPCR ligand discovery.^{[1][2]}

High-fidelity research and drug development require that this compound meets stringent Critical Quality Attributes (CQAs) to avoid assay interference (e.g., pan-assay interference compounds or PAINS) and ensure reproducibility. This document outlines the synthesis-dependent impurity profile, validated analytical protocols, and acceptance criteria necessary for pharmaceutical-grade applications.

Chemical Identity & Physicochemical Properties^[1] ^{[3][4][5][6][7][8][9]}

Property	Specification
Chemical Name	3-Amino-N-(3-chlorophenyl)benzamide
CAS Number	115175-22-9
Molecular Formula	C ₁₃ H ₁₁ ClN ₂ O
Molecular Weight	246.69 g/mol
Structural Class	Benzanilide / Amino-benzamide
Appearance	Off-white to pale beige crystalline powder
Solubility	Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water
Melting Point	158–162 °C (Typical range for pure polymorph)
pKa (Calculated)	~3.5 (Aniline nitrogen), ~14 (Amide nitrogen)

Critical Quality Attributes (CQAs) & Specifications

The following specifications are designed to ensure the material is suitable for high-throughput screening (HTS) and lead optimization studies.

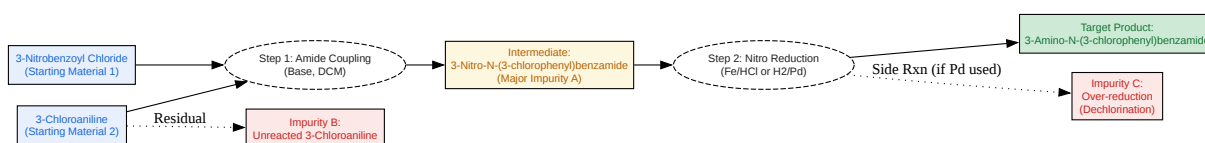
Table 1: Quality Specifications

Test Parameter	Method	Acceptance Criteria	Rationale
Appearance	Visual	Off-white to pale beige solid	Darkening indicates oxidation of the aniline moiety.[1][2]
Identification A	^1H NMR (DMSO- d_6)	Conforms to structure	Verifies proton connectivity and absence of gross impurities.[1][2]
Identification B	LC-MS (ESI+)	$[\text{M}+\text{H}]^+ = 247.1 \pm 0.1$ m/z	Confirms molecular mass and isotopic pattern ($^{35}\text{Cl}/^{37}\text{Cl}$).[2]
Purity (HPLC)	RP-HPLC (UV 254 nm)	$\geq 98.0\%$ (Area %)	High purity required to prevent off-target biological activity.[1][2]
Impurity A	HPLC	$\leq 0.5\%$	3-Nitro-N-(3-chlorophenyl)benzamide (Synthesis precursor).[1][2]
Impurity B	HPLC	$\leq 0.2\%$	3-Chloroaniline (Genotoxic starting material).[1][2]
Residual Solvents	GC-HS	< 5000 ppm (Total)	Ethanol/EtOAc/DCM limits per ICH Q3C.[1][2]
Loss on Drying	Gravimetric	$\leq 0.5\%$ w/w	Ensures accurate molar dosing.[1]
Heavy Metals	ICP-MS	≤ 20 ppm	Critical if Pd/C or Fe reduction was used.[1][2]

Synthesis & Impurity Profiling[1][2]

Understanding the synthesis route is vital for predicting and controlling impurities.[1][2] The standard industrial preparation involves the coupling of 3-nitrobenzoyl chloride with 3-chloroaniline, followed by the selective reduction of the nitro group.[1][2]

synthesis-pathway-diagram



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Caption: Synthesis pathway highlighting the origin of Critical Impurities A (Nitro precursor) and B (Aniline starting material).

Mechanistic Insight on Impurities[1][2]

- Impurity A (Nitro-intermediate): Incomplete reduction results in the presence of the nitro precursor.[1][2] This is problematic as nitro-aromatics are often quenchers in fluorescence assays and can have distinct toxicity profiles.[1][2]
- Impurity C (De-chlorination): If catalytic hydrogenation ($H_2/Pd-C$) is used for the reduction step, there is a risk of hydrogenolysis of the aryl-chloride bond, yielding 3-Amino-N-phenylbenzamide.[1][2] This structural analog is difficult to separate by standard crystallization and requires tight HPLC monitoring.[1][2]

Analytical Methodologies

To ensure the specifications in Section 2 are met, the following "self-validating" analytical protocols are recommended. These methods include System Suitability Tests (SST) to guarantee data integrity.[2]

High-Performance Liquid Chromatography (HPLC)

This method separates the target amine from the nitro precursor and the aniline starting material.^[1]

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 μ m).^{[1][2]}
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.^[2]
- Mobile Phase B: 0.1% TFA in Acetonitrile.^{[1][2]}
- Gradient:
 - 0-2 min: 5% B (Isocratic hold for polar impurities)^{[1][2]}
 - 2-15 min: 5% \rightarrow 95% B (Linear gradient)^{[1][2]}
 - 15-20 min: 95% B (Wash)^{[1][2]}
- Flow Rate: 1.0 mL/min.^{[1][2]}
- Detection: UV at 254 nm (primary) and 220 nm (secondary).^[2]
- Temperature: 30 $^{\circ}$ C.

System Suitability Test (SST):

- Resolution (Rs): > 2.0 between the Target Peak and Impurity A (Nitro precursor).
- Tailing Factor: < 1.5 for the main peak.^{[1][2]}
- Injection Precision: RSD < 1.0% for 5 replicate injections of the standard.

Nuclear Magnetic Resonance (1 H NMR)

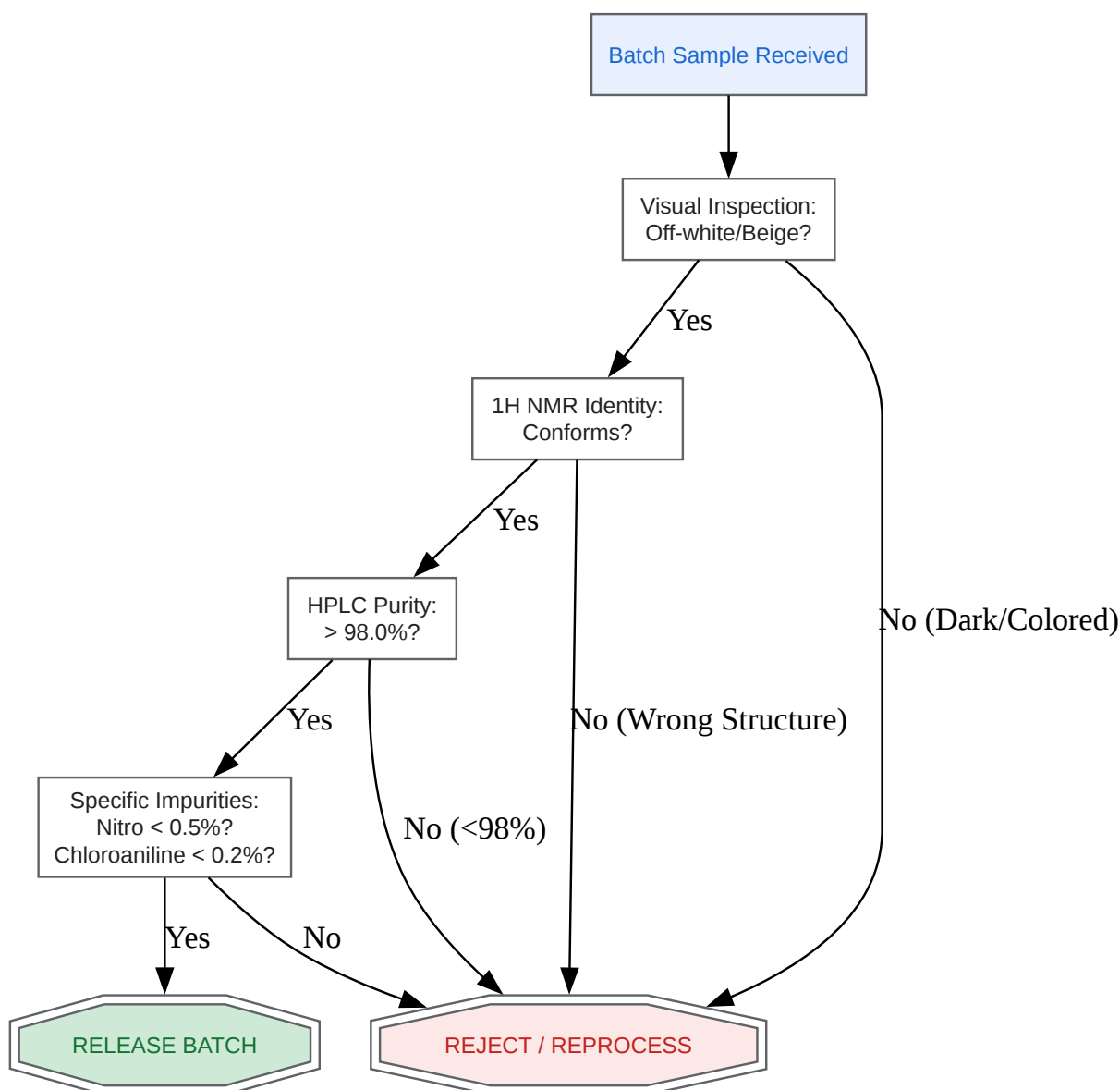
Solvent: DMSO- d_6 (Deuterated Dimethyl Sulfoxide).^{[1][2]} Key Diagnostic Signals:

- Amide Proton (-NH-): Singlet, typically δ 10.0–10.5 ppm.^{[1][2]}

- Aniline Protons (-NH₂): Broad singlet, typically δ 5.0–5.5 ppm (Exchangeable with D₂O).[1][2]
- Aromatic Region: Multiplets between δ 6.5–8.0 ppm.[1]
 - Differentiation: The protons ortho to the amino group will be shielded (upfield, ~6.7-6.9 ppm) compared to the nitro precursor protons.[1][2]

QC Decision Logic

qc-decision-tree



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Caption: Quality Control Decision Tree ensuring strictly compliant material release.

Storage & Stability

- Storage Conditions: Store at +2°C to +8°C (Refrigerated) in a tightly sealed container. Protect from light.[1]
- Hygroscopicity: The amino group can form hydrates; keep desiccated.[1][2]
- Stability: Stable for >2 years under recommended conditions. Solutions in DMSO are stable for ~1 month at -20°C but should be prepared fresh for critical assays to avoid oxidative degradation of the aniline.[1][2]

References

- National Center for Biotechnology Information (NCBI).PubChem Compound Summary for 3-Aminobenzamide (Core Scaffold). [\[Link\]](#)[2]
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Sources

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